![molecular formula C11H14N6 B2640967 4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415568-82-8](/img/structure/B2640967.png)
4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
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Description
4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine, also known as DMAPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMAPT is a member of the class of compounds known as pyrimidines, which are widely used in medicinal chemistry due to their diverse biological activities. In
Future Directions
: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link : Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. : Nasri, S., Bayat, M., & Kochia, K. (2021). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. Molecular Diversity, 26(2), 717-739. : Syed, S. H., Kumar, A., & Verma, P. K. (2020). Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidine Derivatives and Their Anticancer Activity. Russian Journal of Coordination Chemistry, 46(5), 325-331. : Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2022). One-pot synthesis and crystal structure of diethyl 2,6-dimethyl-4-(1-(2,4-dinitrophenyl)hydrazono)-1,4-dihydropyridine-3,5-dicarboxylate. New Crystal Structures, 237(1), 1-8.
properties
IUPAC Name |
4,6-dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-8-5-9(2)15-11(14-8)16-6-10(7-16)17-12-3-4-13-17/h3-5,10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHJRCFYTOFOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)N3N=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine |
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